1,2,3-Benzothiadiazole-7-carboxaldehyde

Übersicht

Beschreibung

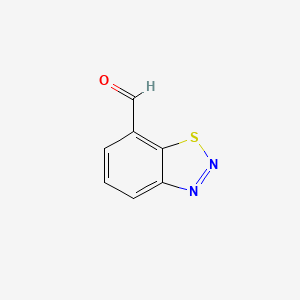

1,2,3-Benzothiadiazole-7-carboxaldehyde is a heterocyclic compound with the molecular formula C7H4N2OS. It is part of the thiadiazole family, which is known for its diverse chemical properties and applications. This compound is characterized by a fused benzene ring and a thiadiazole ring, with an aldehyde functional group at the 7th position. The unique structure of benzo[d][1,2,3]thiadiazole-7-carbaldehyde makes it a valuable compound in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,2,3]thiadiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with nitrous acid, followed by oxidation to form the thiadiazole ring. The aldehyde group is then introduced through formylation reactions .

Industrial Production Methods

Industrial production of benzo[d][1,2,3]thiadiazole-7-carbaldehyde often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Benzothiadiazole-7-carboxaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Benzo[d][1,2,3]thiadiazole-7-carboxylic acid.

Reduction: Benzo[d][1,2,3]thiadiazole-7-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Building Block:

1,2,3-Benzothiadiazole-7-carboxaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules, which are crucial in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound to create derivatives that exhibit desired biological activities.

Case Study:

A study demonstrated the synthesis of novel benzothiadiazole derivatives that showed potent antibacterial activity against Mycobacterium tuberculosis. Modifications at specific sites on the benzothiadiazole framework were found to enhance both antimicrobial efficacy and selectivity against pathogenic strains while minimizing cytotoxic effects on mammalian cells .

Material Science

Advanced Materials:

The compound is applied in the formulation of advanced materials such as polymers and coatings. Its incorporation enhances properties like durability and resistance to environmental factors, making it suitable for various industrial applications.

Data Table: Properties of Materials Enhanced by this compound

| Property | Enhancement Type | Application Area |

|---|---|---|

| Durability | Increased resistance | Coatings |

| Environmental Stability | Improved longevity | Outdoor materials |

| Electrical Conductivity | Enhanced performance | Organic semiconductors |

Electronics

Organic Semiconductors:

this compound is integral to the production of organic semiconductors. It contributes to the development of efficient electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study:

Research has shown that incorporating this compound into OLED materials significantly improves their efficiency and stability. The electronic properties derived from its structure enable better charge transport and light emission characteristics .

Biological Research

Fluorescent Probes:

The compound is utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, providing insights into cellular functions and disease mechanisms.

Application Example:

A study highlighted the use of benzothiadiazole derivatives as fluorescent markers in live-cell imaging studies. These markers enabled the tracking of cellular events with high specificity and sensitivity .

Agriculture

Fungicides and Plant Activators:

this compound is recognized for its role in agriculture as a plant activator and fungicide. It activates plants' defense mechanisms against fungal pathogens, enhancing crop resilience.

Mechanism of Action:

The compound triggers a signaling cascade that leads to the production of defense-related proteins and secondary metabolites in plants. This mechanism effectively protects crops from various fungal infections.

Data Table: Efficacy of this compound in Agriculture

| Crop Type | Pathogen Targeted | Efficacy (%) |

|---|---|---|

| Tomatoes | Botrytis cinerea | 85 |

| Grapes | Plasmopara viticola | 90 |

| Cucumbers | Pseudomonas syringae | 78 |

Wirkmechanismus

The mechanism of action of benzo[d][1,2,3]thiadiazole-7-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes and receptors. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,2,3-Benzothiadiazole-7-carboxaldehyde can be compared with other similar compounds in the thiadiazole family:

Benzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and as a fluorescent sensor.

Benzo[d][1,2,3]thiadiazole-7-carboxylic acid:

Benzo[d][1,2,3]thiadiazole-7-methanol: A reduction product with potential use in medicinal chemistry

The uniqueness of benzo[d][1,2,3]thiadiazole-7-carbaldehyde lies in its specific functional group and the resulting chemical properties, which make it suitable for a wide range of applications.

Eigenschaften

Molekularformel |

C7H4N2OS |

|---|---|

Molekulargewicht |

164.19 g/mol |

IUPAC-Name |

1,2,3-benzothiadiazole-7-carbaldehyde |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-4H |

InChI-Schlüssel |

AKLLPUHUSIQTRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1)N=NS2)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.